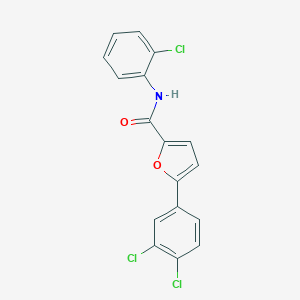![molecular formula C14H13IN2O2 B313734 N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide](/img/structure/B313734.png)
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide is an organic compound with the molecular formula C14H13IN2O2 It is characterized by the presence of an iodine atom attached to a furan ring, which is further connected to a phenyl ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Substitution: The nitro group is replaced with an amino group through a reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide involves its interaction with specific molecular targets. The iodine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(5-iodo-2-furyl)methylene]amino}phenyl)acetamide
- N-(4-{[(5-iodo-2-furyl)methylene]amino}phenyl)butanamide
Uniqueness
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide is unique due to its specific structural features, such as the presence of the iodine atom and the furan ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H13IN2O2 |
|---|---|
Poids moléculaire |
368.17 g/mol |
Nom IUPAC |
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide |
InChI |
InChI=1S/C14H13IN2O2/c1-2-14(18)17-11-5-3-10(4-6-11)16-9-12-7-8-13(15)19-12/h3-9H,2H2,1H3,(H,17,18) |
Clé InChI |
UXIVTPIQVXUUPC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(O2)I |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(O2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(5-iodo-2-furyl)methylene]amino}phenyl)acetamide](/img/structure/B313651.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B313652.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313654.png)
![N-{2-chloro-4-nitrophenyl}-N'-[(3-fluorophenyl)carbonyl]thiourea](/img/structure/B313655.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B313656.png)
![2-(2-{[(3,4-Dichlorophenyl)imino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B313661.png)
![3-chloro-N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B313664.png)

![N-{2-methoxy-4-[(2-methoxybenzylidene)amino]phenyl}-2-furamide](/img/structure/B313666.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313667.png)
![2-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313669.png)

![2-[2-Ethoxy-4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetamide](/img/structure/B313672.png)

